![molecular formula C17H19ClN4O5S B3984860 N-{4-[({3-[(2-chloro-4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3984860.png)
N-{4-[({3-[(2-chloro-4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide
説明
N-{4-[({3-[(2-chloro-4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B cell receptor signaling and is a validated target for the treatment of B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.
作用機序
N-{4-[({3-[(2-chloro-4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in B cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to the suppression of downstream signaling pathways, resulting in the induction of apoptosis in B cells.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated potent anti-tumor activity and has been well-tolerated in animal models. In addition, this compound has shown minimal effects on platelet aggregation, which is an important consideration for the development of BTK inhibitors.
実験室実験の利点と制限
One advantage of N-{4-[({3-[(2-chloro-4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown synergistic effects when combined with other anti-cancer agents, which may enhance its therapeutic potential. However, one limitation of this compound is its potential for drug resistance, which may limit its long-term efficacy.
将来の方向性
There are several future directions for the development of N-{4-[({3-[(2-chloro-4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors. In addition, the combination of BTK inhibitors with other targeted therapies may improve outcomes for patients with B cell malignancies. Finally, the development of next-generation BTK inhibitors with improved selectivity and reduced potential for drug resistance is an active area of research.
科学的研究の応用
N-{4-[({3-[(2-chloro-4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide has been extensively studied for its potential use in the treatment of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. Preclinical studies have shown that this compound selectively inhibits BTK and induces apoptosis in B cell lines. In addition, this compound has shown synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide.
特性
IUPAC Name |
N-[4-[3-(2-chloro-4-nitroanilino)propylsulfamoyl]phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O5S/c1-12(23)21-13-3-6-15(7-4-13)28(26,27)20-10-2-9-19-17-8-5-14(22(24)25)11-16(17)18/h3-8,11,19-20H,2,9-10H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOCVCIPQMIGQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。